Isosaxalin
Overview
Description
Isosaxalin is a naturally occurring compound found in certain plant species, such as Angelica polymorpha It is known for its potential biological activities, including inhibition of melanin biosynthesis
Mechanism of Action
Target of Action
Isosaxalin, a natural product isolated from Murraya koeningii , is known to have melanin biosynthesis inhibitory activities It’s worth noting that compounds from the same class, isoxazolines, work by selective inhibition of gaba- and glutamate-gated chloride channels .
Mode of Action
Isoxazolines work by selective inhibition of GABA- and glutamate-gated chloride channels, leading to hyper-excitation and death of the flea or tick . This might provide some insight into the possible mode of action of this compound.
Biochemical Pathways
Given its melanin biosynthesis inhibitory activities , it can be inferred that this compound may interfere with the biochemical pathways involved in melanin synthesis.
Result of Action
Given its melanin biosynthesis inhibitory activities , it can be inferred that this compound may lead to a decrease in melanin production at the cellular level.
Preparation Methods
Synthetic Routes and Reaction Conditions
Isosaxalin can be synthesized through various methods, including the reaction of chalcone dibromides with hydroxylamine hydrochloride under different conditions. The use of potassium hydroxide as a base in the reaction yields mixtures of isomeric isoxazoles. Alternatively, pyridine can be used as a base, although it results in negligible amounts of isoxazoles. The reaction conditions, such as pH and temperature, play a crucial role in determining the yield and regioselectivity of the product .
Industrial Production Methods
Industrial production of this compound involves the extraction and purification from plant sources, such as Angelica polymorpha. The process typically includes methanol extraction followed by silica gel column chromatography and high-performance liquid chromatography (HPLC) to isolate and purify the compound .
Chemical Reactions Analysis
Types of Reactions
Isosaxalin undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in this compound.
Substitution: Substitution reactions can introduce new functional groups into the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as solvent, temperature, and pH, are optimized to achieve the desired products.
Major Products Formed
The major products formed from these reactions include various isoxazole derivatives, which can exhibit different biological activities depending on the functional groups introduced during the reactions .
Scientific Research Applications
Isosaxalin has a wide range of scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of other organic molecules.
Biology: Studied for its potential biological activities, such as antifungal, antibacterial, and anticancer properties.
Medicine: Investigated for its potential use in developing new drugs, particularly for its inhibitory effects on melanin biosynthesis.
Industry: Utilized in the production of dyes, pesticides, and other industrial chemicals.
Comparison with Similar Compounds
Isosaxalin is structurally similar to other isoxazole derivatives, such as heraclenin and heraclenol 3’-Me ether. this compound is unique due to its specific inhibitory effects on melanin biosynthesis, which distinguishes it from other similar compounds. Other isoxazole derivatives may exhibit different biological activities, such as antimicrobial or anticancer properties, but do not necessarily share the same mechanism of action as this compound .
List of Similar Compounds
- Heraclenin
- Heraclenol 3’-Me ether
- Isoxazole
- Isoxazoline
Properties
IUPAC Name |
9-(3-chloro-2-hydroxy-3-methylbutoxy)furo[3,2-g]chromen-7-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClO5/c1-16(2,17)11(18)8-21-15-13-10(5-6-20-13)7-9-3-4-12(19)22-14(9)15/h3-7,11,18H,8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNNTVHKCIBWHDR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(COC1=C2C(=CC3=C1OC=C3)C=CC(=O)O2)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.74 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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